
Troxacitabine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Troxacitabine, also known by its brand name Troxatyl, is a nucleoside analog with potent anticancer activity. It is a beta-L-nucleoside analog that has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . This compound is unique due to its unnatural stereochemical configuration, which contributes to its efficacy and resistance to inactivation by cytidine deaminase .
准备方法
Troxacitabine is synthesized through a series of chemical reactions involving the formation of a dioxolane ring and the incorporation of a cytosine base. The synthetic route typically involves the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a protected cytosine derivative.
Deprotection and purification: The protected groups are removed, and the compound is purified to obtain this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products and to maximize the efficiency of the synthesis .
化学反应分析
Troxacitabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the biological activity of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Troxacitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It is used in research to understand the mechanisms of nucleoside analogs in cellular processes.
Medicine: this compound is being investigated for its potential in treating various cancers, including leukemia and solid tumors.
作用机制
Troxacitabine exerts its effects by being activated by cellular kinases and incorporated into DNA, where it inhibits DNA replication. Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase, which enhances its efficacy. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis .
相似化合物的比较
Troxacitabine is often compared with other nucleoside analogs such as gemcitabine and cytarabine. While all these compounds share a similar mechanism of action, this compound is unique due to its beta-L-nucleoside configuration, which provides resistance to cytidine deaminase and enhances its stability and efficacy . Similar compounds include:
Gemcitabine: A deoxycytidine analog used in the treatment of various cancers.
Cytarabine: Another deoxycytidine analog used primarily in the treatment of leukemia.
This compound’s unique configuration and resistance to inactivation make it a promising candidate for further research and development in cancer therapy.
属性
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGZNYSEHTMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861381 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908827-81-6 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
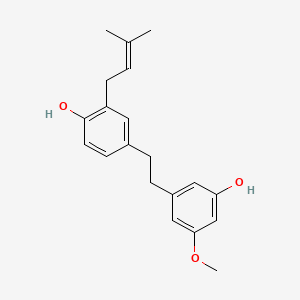
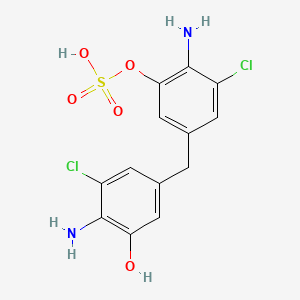
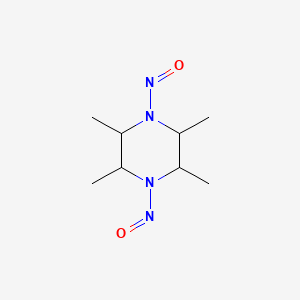
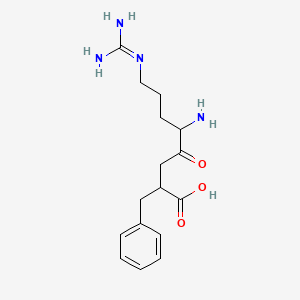
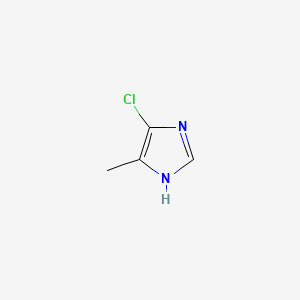

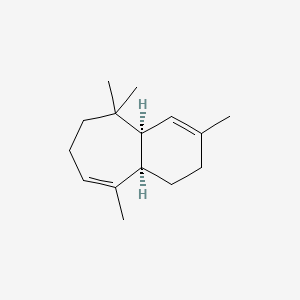
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

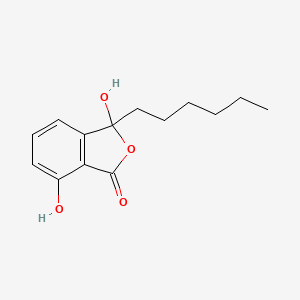

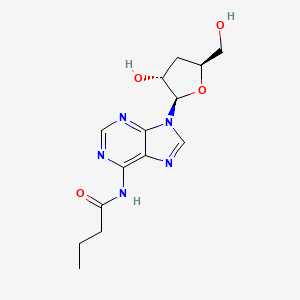
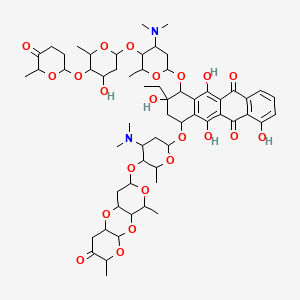
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
